molecular formula C21H18ClN3O2S B516093 N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B516093
M. Wt: 411.9 g/mol
InChI Key: GKELNWVZTJUVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3i-0777 is a novel GATA4-NKX2-5 transcriptional synergy activator, significantly enhancing the mechanical stretch-stimulated increase of the ANP mRNA levels.

Scientific Research Applications

Antimicrobial Activity

N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide and its derivatives have demonstrated significant potential in antimicrobial activities. For instance, a series of related compounds were synthesized and screened for their in vitro antibacterial and antifungal activities, showing effectiveness against various bacterial and fungal strains including Escherichia coli and Candida albicans (Desai et al., 2011). Similarly, other studies have synthesized derivatives and tested them for antimicrobial properties, further supporting their potential use as antimicrobial agents (Kariuki et al., 2021).

Anticancer Activity

Research has also been conducted on the anticancer potential of related compounds. For example, a study designed and synthesized derivatives that exhibited moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021). This indicates the potential of such compounds in the development of novel anticancer therapies.

Structural Characterization

Structural characterization of similar compounds has been a focus as well, providing insights into their chemical properties. Studies involving single crystal diffraction have helped in understanding the molecular structure, which is crucial for tailoring these compounds for specific biomedical applications (Katariya et al., 2021).

Anti-tubercular Activity

Some derivatives have been evaluated for their anti-tubercular activity. A series of compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising results. This suggests their potential application in treating tuberculosis (Dighe et al., 2012).

Properties

Molecular Formula

C21H18ClN3O2S

Molecular Weight

411.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H18ClN3O2S/c1-13-12-28-21(23-13)25(17-10-8-16(22)9-11-17)20(26)18-14(2)27-24-19(18)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3

InChI Key

GKELNWVZTJUVJN-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)ON=C1C2=CC=CC=C2)N(C3=CC=C(Cl)C=C3)C4=NC(C)CS4

Canonical SMILES

CC1CSC(=N1)N(C2=CC=C(C=C2)Cl)C(=O)C3=C(ON=C3C4=CC=CC=C4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3i-0777;  3i 0777;  3i0777

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 3
N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 4
N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 5
N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 6
N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide

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